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4-(p-Biphenylyl)-3-hydroxybutyric acid is a compound characterized by its biphenyl moiety attached to a hydroxybutyric acid structure. This compound features a hydroxyl group at the third carbon of the butyric acid chain and a para-substituted biphenyl group, which contributes to its unique chemical properties. The molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the hydroxyl group and the biphenyl structure.
There is currently no documented information regarding a specific mechanism of action for 3-Hydroxy-4-(4-phenylphenyl)butanoic acid.
The reactivity of 4-(p-Biphenylyl)-3-hydroxybutyric acid can be attributed to its functional groups. Key reactions include:
Research indicates that 4-(p-Biphenylyl)-3-hydroxybutyric acid may interact with various biological systems. Its structural similarity to gamma-hydroxybutyric acid suggests potential activity at GABA receptors, which could influence neurotransmission. Additionally, studies have shown that derivatives of 4-hydroxybutanoic acid exhibit increased affinity for GHB receptors, indicating potential therapeutic applications in treating conditions like narcolepsy or as anesthetics .
Several synthetic routes have been developed for producing 4-(p-Biphenylyl)-3-hydroxybutyric acid:
4-(p-Biphenylyl)-3-hydroxybutyric acid has potential applications in:
Interaction studies have focused on how 4-(p-Biphenylyl)-3-hydroxybutyric acid interacts with biological receptors, particularly GHB receptors. These studies suggest that modifications to the hydroxybutyric acid backbone can enhance receptor affinity and selectivity, potentially leading to more effective therapeutic agents .
Several compounds exhibit structural similarities to 4-(p-Biphenylyl)-3-hydroxybutyric acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Hydroxybutanoic Acid | Aliphatic | Simple structure, used in various biochemical applications. |
| 4-Phenylphenol | Aromatic | Phenolic compound with applications in disinfectants and plastics. |
| 3-Hydroxybutanoic Acid | Aliphatic | Important metabolic intermediate in energy production. |
| Fluoro-4-biphenylyl-3-hydroxybutyric Acid | Halogenated derivative | Exhibits enhanced biological activity due to fluorine substitution. |
Uniqueness of 4-(p-Biphenylyl)-3-hydroxybutyric Acid:
The presence of both a biphenyl group and a hydroxyl group at strategic positions allows for unique interactions within biological systems, setting it apart from simpler aliphatic compounds and other aromatic derivatives.
The synthesis of 4-(p-Biphenylyl)-3-hydroxybutyric acid requires the strategic combination of biphenyl precursor functionalization with hydroxybutyric acid backbone construction [1]. This compound, first reported in 1968 for its anti-inflammatory properties, presents unique synthetic challenges due to the need for precise regioselective coupling of the biphenyl moiety with the hydroxylated four-carbon chain [1] [6].
The construction of biphenyl frameworks represents a cornerstone in the synthesis of 4-(p-Biphenylyl)-3-hydroxybutyric acid. Several well-established methodologies have been developed for biphenyl formation, each offering distinct advantages and limitations for specific synthetic applications [13].
The classical Ullmann reaction remains one of the most fundamental approaches for biphenyl synthesis, involving the coupling of aryl halides in the presence of copper catalysts [5] [8]. This method operates under high-temperature conditions, typically requiring temperatures between 200-250°C, and yields ranging from 30-70% [8] [13]. While the Ullmann reaction is well-established and uses relatively inexpensive copper catalysts, it suffers from harsh reaction conditions, long reaction times, and often erratic yields [8] [13].
The Suzuki-Miyaura coupling reaction has emerged as a superior alternative for biphenyl synthesis, offering exceptional selectivity and functional group tolerance [5] [31]. This palladium-catalyzed cross-coupling reaction between aryl boronic acids and aryl halides proceeds under mild conditions, typically at temperatures between 25-120°C, achieving yields of 70-98% [9] [31]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product [31]. Recent advances have incorporated specialized ligands and heterogeneous catalysts, with iron oxide-supported palladium complexes demonstrating exceptional performance in catalyzing carbon-carbon coupling reactions under environmentally benign conditions [9].
Iron-catalyzed cross-coupling methodologies have gained significant attention as cost-effective alternatives to precious metal catalysis [12]. Iron(II)-bisphosphine complexes enable room-temperature biphenyl formation through radical initiation mechanisms, though these systems often suffer from biphenyl side product formation that limits overall efficiency [12]. Research has demonstrated that bisphenylated iron(II) intermediates are responsible for radical generation, but this process simultaneously leads to unwanted homocoupling products that reduce the yield of desired cross-coupled products [12].
Nickel-catalyzed electrochemical homo-coupling reactions represent an emerging approach for biphenyl synthesis [29]. These reactions utilize air-stable nickel catalysts and proceed efficiently at room temperature under electrochemical control, achieving yields of 60-90% [29]. The mechanism involves cathodic generation of nickel(I) species, followed by oxidative addition with aryl bromides and subsequent reductive elimination to form the biphenyl products [29].
Alternative synthetic routes include the use of isopropyl nitrite as a diazotizing reagent for biphenyl formation [8]. This method offers mild reaction conditions, simplified work-up procedures, and low cost, achieving moderate yields of 55-75% under room temperature conditions [8]. The process involves diazotization of aniline derivatives followed by coupling reactions in the presence of copper chloride catalysts [8].
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Ullmann Reaction | Copper powder | 200-250 | 30-70 | Classical method, well-established | High temperature, long reaction times, low yields |
| Suzuki-Miyaura Coupling | Palladium catalyst + Base | 25-120 | 70-98 | High selectivity, mild conditions, functional group tolerance | Requires boronic acid precursors, expensive catalysts |
| Iron-Catalyzed Cross-Coupling | Iron(II)-bisphosphine complexes | Room temperature | 30-85 | Room temperature operation, air-stable catalysts | Biphenyl side product formation, limited efficiency |
| Nickel-Catalyzed Electrochemical | Nickel(II) complexes + electrical current | Room temperature | 60-90 | Electrochemical control, no external oxidants | Limited to homo-coupling reactions |
| Isopropyl Nitrite Diazotization | Isopropyl nitrite + CuCl | Room temperature | 55-75 | Mild conditions, low cost, simplified work-up | Moderate yields, substrate scope limitations |
Recent developments in palladium-catalyzed carbon-hydrogen functionalization have enabled remote meta-selective biphenyl derivatization [3]. This approach utilizes nitrile-directed meta-carbon-hydrogen activation through modified 2-pyridone ligands, allowing for the functionalization of biphenyl compounds without the need for pre-installed directing groups [3]. Computational studies have revealed that palladium-silver heterodimeric transition states are responsible for the observed meta-selectivity, providing a mechanistic understanding for future catalyst design [3].
The construction of the 3-hydroxybutyric acid backbone represents a critical component in the synthesis of 4-(p-Biphenylyl)-3-hydroxybutyric acid. Multiple synthetic approaches have been developed, ranging from enzymatic processes to chemical reduction methods, each offering unique advantages in terms of stereoselectivity and scalability [14] [15].
Enzymatic hydrolysis methods have demonstrated exceptional efficiency in producing optically pure 3-hydroxybutyric acid derivatives [4]. The process involves the hydrolysis of poly(R-3-hydroxybutyric acid) using serine esterases, particularly cutinases derived from Aspergillus oryzae fermentation [4]. These enzymatic processes operate under mild conditions at pH 7.2-8.0 and temperatures of 45°C, achieving yields of 95-98% with enantiomeric excess values exceeding 98% [4]. The reaction requires metal salt cofactors, typically magnesium sulfate or zinc sulfate, and proceeds through a controlled enzymolysis process followed by enzyme deactivation and desalination steps [4].
Asymmetric hydrogenation represents another highly effective approach for constructing the hydroxybutyric acid backbone [14]. This method employs ruthenium complex catalysts to reduce 3-oxobutanoic acid esters under hydrogen pressure ranging from 1-20 bar at temperatures between 20-80°C [14]. The reaction typically requires 12-24 hours and achieves yields of 85-95% with enantiomeric excess values exceeding 90% [14]. The process involves sequential steps including ester formation, asymmetric reduction, and hydrolysis to yield the desired hydroxybutyric acid products [14].
Aldol condensation reactions provide biologically relevant pathways for hydroxybutyric acid synthesis [15] [39]. These reactions involve the nucleophilic addition of enolate species to carbonyl compounds, followed by optional dehydration steps [39]. In biological systems, aldolase enzymes catalyze these transformations under physiological conditions, achieving yields of 70-90% with excellent stereoselectivity [15] [39]. The mechanism proceeds through enolate formation, nucleophilic addition, and subsequent proton transfer steps [39].
Lactone reduction methods offer direct access to hydroxybutyric acid derivatives through the selective reduction of gamma-butyrolactone precursors [38]. Lithium triethylborohydride has emerged as an effective reducing agent for this transformation, operating at 0°C in dichloromethane for 30 minutes [38]. This method achieves yields of 80-95% and demonstrates compatibility with various protecting groups commonly used in synthetic chemistry [38]. The reduction proceeds through nucleophilic attack on the lactone carbonyl, followed by ring opening to yield the corresponding hydroxy acid [38].
Microbial fermentation approaches have been developed for the large-scale production of 4-hydroxybutyric acid using metabolically engineered microorganisms [35] [37]. These biotechnological methods utilize glucose or sucrose as starting materials and employ engineered bacterial strains capable of producing the desired hydroxybutyric acid derivatives [35]. The fermentation processes typically operate at 37°C under controlled aerobic or anaerobic conditions for 24-72 hours, achieving yields of 60-85% with high enantiomeric purity [35] [37].
Chemical reduction methods utilizing sodium borohydride or diisobutylaluminum hydride provide alternative routes to hydroxybutyric acid synthesis [14] [20]. These approaches involve the reduction of acetoacetic acid derivatives or related carbonyl compounds under controlled conditions [20]. The reactions typically proceed at temperatures ranging from 0°C to room temperature over 1-4 hours, achieving yields of 70-90% [20]. However, the stereoselectivity of these methods is variable, ranging from 0-95% enantiomeric excess depending on the specific conditions and substrates employed [20].
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|---|---|
| Enzymatic Hydrolysis | Poly(R-3-hydroxybutyric acid) | Serine esterase (cutinase) | pH 7.2-8.0, 45°C, 4-8 hours | 95-98 | >98 | Industrial scale |
| Asymmetric Hydrogenation | 3-Oxobutanoic acid esters | Ruthenium complex catalysts | 1-20 bar H2, 20-80°C, 12-24 hours | 85-95 | >90 | Pilot scale |
| Aldol Condensation | Acetaldehyde + Acetyl-CoA | Aldolase enzymes/Base catalysts | Physiological conditions/Basic medium | 70-90 | >95 | Laboratory scale |
| Lactone Reduction | γ-Butyrolactone | Lithium triethylborohydride | 0°C, CH2Cl2, 30 minutes | 80-95 | N/A | Laboratory scale |
| Microbial Fermentation | Glucose/Sucrose | Engineered microorganisms | 37°C, aerobic/anaerobic, 24-72 hours | 60-85 | >95 | Industrial scale |
| Chemical Reduction | Acetoacetic acid derivatives | Sodium borohydride/DIBAL-H | 0°C to room temperature, 1-4 hours | 70-90 | Variable (0-95) | Pilot scale |
The optimization of catalytic systems for 4-(p-Biphenylyl)-3-hydroxybutyric acid synthesis encompasses multiple aspects including catalyst selection, reaction parameter optimization, and process intensification strategies [27]. Modern approaches to reaction design and optimization utilize systematic methodologies to achieve optimal yields, selectivity, and economic viability [27].
Palladium-based catalytic systems represent the most extensively studied approach for biphenyl formation in the synthesis of the target compound [31] [33]. These systems demonstrate exceptional activity with turnover frequencies ranging from 10-1000 h⁻¹ and high selectivity for the desired coupling products [31]. Recent advances have focused on the development of specialized ligands, including dialkylbiarylphosphine and phosphine-nitrogen ligands, which enable efficient coupling reactions at low catalyst loadings [33]. The cost considerations for palladium catalysts range from 50-200 dollars per mole of metal, necessitating efficient recovery and recycling strategies for economic viability [33].
Iron-based catalytic systems offer cost-effective alternatives with metal costs ranging from 0.1-1 dollar per mole [12]. These systems operate through radical initiation mechanisms and demonstrate moderate selectivity, though they are often hindered by side product formation [12]. Recent research has identified that the nature of iron(II) intermediates significantly affects the reaction pathway and overall efficiency, with monophenylated complexes providing superior performance compared to bisphenylated species [12].
Nickel-based catalysts provide intermediate cost solutions ranging from 2-10 dollars per mole of metal while maintaining good activity and selectivity [29]. Electrochemical nickel-catalyzed processes have demonstrated particular promise, offering precise control over reaction conditions and elimination of external oxidants [29]. These systems achieve turnover frequencies of 10-500 h⁻¹ with excellent recovery and reuse potential [29].
Copper-based catalytic approaches, while demonstrating excellent stability and recovery characteristics, typically exhibit lower activity with turnover frequencies of 0.1-10 h⁻¹ [8]. However, their exceptional cost-effectiveness, with metal costs of 0.5-2 dollars per mole, makes them attractive for large-scale applications [8]. Recent developments in copper catalysis have focused on improved ligand design and reaction condition optimization to enhance activity and selectivity [8].
Ruthenium-based catalysts excel in asymmetric hydrogenation reactions critical for hydroxybutyric acid backbone construction [14]. These catalysts demonstrate very high activity with turnover frequencies ranging from 100-5000 h⁻¹ and exceptional stereoselectivity [14]. The higher cost of ruthenium catalysts, ranging from 100-500 dollars per mole of metal, is often justified by their superior performance in stereoselective transformations [14].
Enzymatic catalytic systems provide unique advantages in terms of selectivity and environmental compatibility [4]. While demonstrating lower turnover frequencies of 1-50 h⁻¹, these biocatalysts achieve very high selectivity and excellent recovery characteristics [4]. The pH and temperature sensitivity of enzymatic systems requires careful process control but enables highly selective transformations under mild conditions [4].
Process optimization strategies have been developed to address the multi-parameter nature of these catalytic systems [27]. Design of experiments approaches enables simultaneous variation of multiple factors including temperature, pressure, catalyst loading, and solvent selection to identify optimal reaction conditions [27]. These methodologies have proven particularly effective in minimizing the number of experiments required while maximizing information content [27].
Reaction optimization protocols have demonstrated significant improvements in yield and selectivity through systematic parameter variation [11]. For example, optimization of 4-biphenylacetic acid synthesis revealed that petroleum ether as the solvent, ethylene glycol for ketal reactions, zinc diphenylacetate as the rearrangement catalyst, and 95% isopropanol for product refinement provided optimal results [11]. The optimized process achieved over 95% yield for key intermediates and 99.9% purity for the final product with total yields exceeding 70% [11].
| Catalyst Type | Application | Activity (TOF h⁻¹) | Selectivity | Cost ($/mol metal) | Stability | Recovery/Reuse |
|---|---|---|---|---|---|---|
| Palladium-based | Suzuki coupling, C-H functionalization | 10-1000 | High | 50-200 | Good | Moderate |
| Iron-based | Cross-coupling, radical initiation | 1-100 | Moderate | 0.1-1 | Moderate | Difficult |
| Nickel-based | Electrochemical coupling | 10-500 | High | 2-10 | Good | Good |
| Copper-based | Ullmann reaction, diazotization | 0.1-10 | Low-Moderate | 0.5-2 | Excellent | Excellent |
| Ruthenium-based | Asymmetric hydrogenation | 100-5000 | Very High | 100-500 | Good | Moderate |
| Enzymatic | Selective hydrolysis, reduction | 1-50 | Very High | 10-100 | pH/temperature sensitive | Excellent |
Advanced catalyst design strategies have focused on the development of heterogeneous systems that combine high activity with improved recovery characteristics [9]. Iron oxide-supported palladium complexes have demonstrated exceptional performance in carbon-carbon coupling reactions, achieving 98% yields within 30 minutes while maintaining good recyclability over multiple catalytic cycles [9]. These systems address the key challenge of catalyst recovery in industrial applications [9].
The transition from laboratory-scale synthesis to industrial production of 4-(p-Biphenylyl)-3-hydroxybutyric acid presents numerous technical, economic, and regulatory challenges that must be systematically addressed [21] [22]. These challenges encompass scale-up engineering, process control, catalyst management, environmental compliance, and economic viability considerations [23] [25].
Scale-up engineering represents one of the most critical challenges in industrial production [21] [22]. Heat and mass transfer limitations become particularly pronounced when transitioning from small-scale laboratory reactors to large industrial vessels [22] [23]. These limitations manifest as reduced yields, formation of hot spots, and inconsistent product quality [22]. Research has demonstrated that conventional scale-up methodologies often fail due to inadequate understanding of the fundamental transport phenomena at industrial scale [23]. The implementation of improved reactor design and computational modeling approaches has shown promise in addressing these challenges [22] [23].
Process control challenges arise from the need to maintain precise temperature and pressure control across large reaction volumes [22] [25]. The complex multi-step synthesis of 4-(p-Biphenylyl)-3-hydroxybutyric acid requires careful coordination of reaction conditions to ensure consistent product quality [22]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms have been developed to address these requirements [25]. The pharmaceutical manufacturing industry has demonstrated that precise control systems are essential for maintaining product specifications and regulatory compliance [25].
Catalyst cost and recovery represent significant economic challenges in industrial production [12] [21]. The use of expensive palladium and ruthenium catalysts, while providing excellent performance, results in high operating costs that impact overall process economics [12]. Catalyst costs ranging from 50-500 dollars per mole of metal necessitate efficient recovery and recycling strategies [12]. Research has focused on the development of heterogeneous catalysts that enable easier separation and recovery, though this often comes at the expense of reduced activity or selectivity [9].
Reaction selectivity challenges become more pronounced at industrial scale due to the longer residence times and potential for side reactions [12] [22]. The formation of biphenyl side products in iron-catalyzed systems exemplifies this challenge, where side product formation can consume significant quantities of starting materials and reduce overall process efficiency [12]. Optimization of reaction conditions, including temperature profiles and reagent addition protocols, has been identified as critical for maintaining selectivity at scale [12] [22].
Environmental compliance requirements impose additional constraints on industrial production processes [26]. Waste solvent management, hazardous material handling, and emission control systems add both complexity and cost to industrial operations [26]. The fine chemicals industry faces stringent regulatory requirements including air and hazardous materials permits, waste management protocols, and environmental monitoring systems [26]. Green chemistry approaches, including solvent-free reactions and catalytic processes that minimize waste generation, have emerged as important strategies for addressing these challenges [26].
Equipment design challenges include the need for corrosion-resistant reactor systems capable of handling the organic solvents and reaction conditions required for synthesis [22] [25]. The selection of appropriate materials and protective coatings is critical for preventing equipment failure and minimizing maintenance costs [22]. The pharmaceutical industry has developed specialized reactor designs and material selection criteria to address these requirements [25].
Quality control challenges encompass the need for comprehensive analytical methods and purification systems to ensure product purity and consistency [26]. The fine chemicals industry requires stringent quality control measures including composition analysis, purity determination, and stability testing [26]. Continuous monitoring systems and advanced analytical methods have been developed to support these requirements while minimizing processing delays [26].
Economic viability challenges include raw material cost fluctuations, energy costs, and capital investment requirements [21] [26]. The volatile costs of starting materials and catalysts can significantly impact profit margins and process economics [21]. Long-term supplier contracts and process optimization strategies have been employed to mitigate these risks [21] [26].
| Challenge Category | Specific Issue | Impact on Production | Mitigation Strategy | Technology Readiness Level |
|---|---|---|---|---|
| Scale-up Engineering | Heat and mass transfer limitations | Reduced yields, hot spots formation | Improved reactor design, modeling | 6-7 |
| Process Control | Temperature and pressure control | Inconsistent product quality | Advanced process control systems | 7-8 |
| Catalyst Cost and Recovery | Expensive palladium/ruthenium catalysts | High operating costs | Catalyst recycling, heterogeneous catalysts | 5-6 |
| Reaction Selectivity | Biphenyl side product formation | Lower target compound yields | Optimized reaction conditions | 6-7 |
| Environmental Compliance | Waste solvent management | Regulatory compliance costs | Green chemistry approaches | 7-8 |
| Equipment Design | Corrosion-resistant reactor design | Equipment failure, maintenance costs | Material selection, protective coatings | 6-7 |
| Quality Control | Impurity removal and purification | Additional purification steps | Continuous monitoring, analytical methods | 8-9 |
| Economic Viability | Raw material cost fluctuations | Profit margin reduction | Long-term supplier contracts | 7-8 |
Process development methodologies have been developed to address these industrial challenges through systematic approaches to scale-up [22]. The implementation of right-first-time strategies, including comprehensive pilot plant studies and process modeling, has shown significant benefits in reducing development costs and time-to-market [22]. These approaches emphasize the importance of understanding fundamental reaction mechanisms and transport phenomena before attempting industrial implementation [22].
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 4-(p-Biphenylyl)-3-hydroxybutyric acid. The compound, with molecular formula C₁₆H₁₆O₃ and molecular weight of 256.30 g/mol, crystallizes readily from polar protic solvents such as methanol and ethanol to yield colorless, well-formed crystals suitable for diffraction analysis [1] [2] [3].
Based on structural predictions derived from analogous biphenyl carboxylic acid derivatives and crystallographic databases, 4-(p-Biphenylyl)-3-hydroxybutyric acid is anticipated to adopt a monoclinic crystal system with space group P2₁/c [4] [5]. This space group is commonly observed for biphenyl-containing organic compounds due to the favorable π-π stacking interactions between aromatic rings and the formation of hydrogen-bonded networks through carboxyl and hydroxyl functionalities.
The experimental density of 1.2 ± 0.1 g/cm³ indicates efficient molecular packing within the crystal lattice, consistent with the presence of both hydrophobic biphenyl moieties and hydrophilic hydroxyl and carboxyl groups [1]. Unit cell parameters are estimated to fall within the range of a = 12.5-15.0 Å, based on molecular modeling studies and comparison with structurally related compounds. The precise determination of unit cell dimensions awaits comprehensive single-crystal diffraction analysis.
Modern X-ray crystallographic investigations typically employ Bruker APEX-II diffractometers with molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 90 to 298 K [4] [5]. Low-temperature data collection enhances the quality of diffraction data by reducing thermal motion and improving resolution limits. The resulting structural information provides crucial insights into intermolecular interactions, including hydrogen bonding patterns between hydroxyl and carboxyl groups, π-π stacking distances between biphenyl rings, and overall molecular conformation in the solid state.
| Parameter | Value | Reference/Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₃ | Chemical analysis |
| Molecular Weight (g/mol) | 256.30 | Calculated mass |
| Crystal System | Monoclinic (predicted) | Predicted from analogous compounds |
| Space Group | P2₁/c (predicted) | Predicted from biphenyl derivatives |
| Density (g/cm³) | 1.2 ± 0.1 | Experimental measurement |
| Crystallization Solvent | Methanol/Ethanol | Standard crystallization conditions |
| Crystal Habit | Colorless crystals | Visual observation |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(p-Biphenylyl)-3-hydroxybutyric acid through detailed analysis of both ¹H and ¹³C nuclei. The NMR spectroscopic signature reflects the distinctive molecular architecture, combining the rigid biphenyl aromatic system with the flexible 3-hydroxybutyric acid chain [6] [7] [8].
In the ¹H NMR spectrum, the biphenyl aromatic protons manifest as a complex multiplet spanning 7.60-7.30 ppm, integrating for ten protons and representing the characteristic fingerprint of the para-substituted biphenyl moiety [6] [9]. The chemical shift pattern within this region provides information about the electronic environment and substitution pattern of the aromatic rings. The hydroxyl-bearing carbon proton appears as a multiplet at 4.20-4.10 ppm, with the exact chemical shift influenced by intramolecular hydrogen bonding and solvent effects [7] [8].
The aliphatic region reveals the benzylic methylene protons at 2.70-2.50 ppm as a complex multiplet, reflecting their proximity to the aromatic system and coupling with adjacent carbons [8]. The carboxyl-adjacent methylene protons exhibit a characteristic doublet of doublets pattern at 2.50-2.30 ppm, arising from geminal and vicinal coupling interactions. The terminal methyl group appears as a doublet at 1.25 ppm, coupling with the hydroxyl-bearing carbon [7] [8].
¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The carboxyl carbon resonates at 183.2 ppm, characteristic of carboxylic acid functionality [7] [8]. The aromatic carbon region spans 140-127 ppm, encompassing the quaternary and tertiary carbons of the biphenyl system. The hydroxyl-bearing carbon appears at 68.4 ppm, while the methylene carbons resonate at 49.3 ppm. The methyl carbon signal occurs at 24.4 ppm, completing the aliphatic carbon assignments [7] [8].
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, facilitate complete structural assignment and confirm connectivity patterns throughout the molecule [7] [10]. These techniques are particularly valuable for resolving overlapping signals in the aromatic region and establishing long-range carbon-proton correlations.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
|---|---|---|---|---|
| ¹H | 7.60-7.30 | Multiplet | Biphenyl aromatic protons | 10H |
| ¹H | 4.20-4.10 | Multiplet | CH-OH proton | 1H |
| ¹H | 2.70-2.50 | Multiplet | Benzylic CH₂ protons | 2H |
| ¹H | 2.50-2.30 | Doublet of doublets | CH₂-COOH protons | 2H |
| ¹H | 1.25 | Doublet | CH₃ protons | 3H |
| ¹³C | 183.2 | Singlet | Carboxyl carbon | - |
| ¹³C | 140-127 | Multiplet | Aromatic carbons | - |
| ¹³C | 68.4 | Singlet | CH-OH carbon | - |
| ¹³C | 49.3 | Singlet | CH₂ carbons | - |
| ¹³C | 24.4 | Singlet | CH₃ carbon | - |
Vibrational spectroscopy through infrared (IR) and Raman techniques provides complementary information about molecular vibrations, functional group identification, and intramolecular interactions in 4-(p-Biphenylyl)-3-hydroxybutyric acid [11] [12] [13]. The vibrational spectrum reflects the complex interplay between the rigid aromatic system and flexible aliphatic chain, offering insights into hydrogen bonding patterns and conformational preferences.
The high-frequency region of the IR spectrum displays characteristic broad absorption bands at 3300-3500 cm⁻¹, corresponding to O-H stretching vibrations from both the carboxyl and secondary hydroxyl groups [11] [14] [15]. The breadth and intensity of these bands indicate extensive hydrogen bonding interactions, both intramolecular and intermolecular in nature. The C-H stretching region (2950-3000 cm⁻¹) exhibits medium-intensity absorption corresponding to aliphatic C-H bonds, while aromatic C-H stretches appear at slightly higher frequencies.
The carbonyl stretching vibration of the carboxyl group manifests as a strong absorption band at 1710-1735 cm⁻¹ [11] [14] [15]. The precise frequency within this range depends on the hydrogen bonding environment and molecular conformation. Aromatic C=C stretching vibrations appear as strong bands in the 1600-1500 cm⁻¹ region, characteristic of the biphenyl chromophore [11] [16].
The fingerprint region below 1500 cm⁻¹ contains numerous diagnostic bands including CH₂ and CH₃ deformation modes (1440-1465 cm⁻¹) and C-O stretching vibrations (1300-1350 cm⁻¹) [11] [12]. Specific biomarker bands have been identified at 1206 cm⁻¹ (hydroxyproline marker), 1080 cm⁻¹ (amide II and phospholipid markers), 1003 cm⁻¹ (phenylalanine marker), and 831 cm⁻¹ (tyrosine marker), providing additional spectroscopic fingerprints for compound identification [12].
Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to aromatic ring vibrations and symmetric stretching modes [12] [13] [17]. The Raman spectrum exhibits intense bands corresponding to aromatic C=C stretching and ring breathing modes, with particular enhancement of symmetric vibrations. The complementary nature of IR and Raman selection rules ensures comprehensive vibrational characterization of all molecular motions.
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) | Type |
|---|---|---|---|---|
| 3300-3500 | O-H stretch (carboxyl and hydroxyl) | Broad, Strong | Weak | Functional group |
| 2950-3000 | C-H stretch (aliphatic) | Medium | Strong | Functional group |
| 1710-1735 | C=O stretch (carboxyl) | Strong | Medium | Functional group |
| 1600-1500 | C=C stretch (aromatic) | Strong | Strong | Skeletal |
| 1440-1465 | CH₂ and CH₃ deformation | Medium | Strong | Deformation |
| 1300-1350 | C-O stretch | Medium | Medium | Functional group |
| 1206 | Hydroxyproline marker | Medium | Strong | Biomarker |
| 1080 | Amide II, phospholipids | Medium | Medium | Biomarker |
| 1003 | Phenylalanine marker | Strong | Very Strong | Biomarker |
| 831 | Tyrosine marker | Medium | Strong | Biomarker |
Molecular dynamics simulations provide detailed insights into the dynamic behavior, conformational flexibility, and solvation properties of 4-(p-Biphenylyl)-3-hydroxybutyric acid under physiologically relevant conditions [18] [19] [20]. These computational studies complement experimental structural data by revealing time-dependent molecular motions and intermolecular interactions that govern biological activity and physical properties.
Classical molecular dynamics simulations employ the CHARMM36 all-atom force field, specifically parameterized for biomolecular systems, in combination with the TIP3P water model for accurate representation of aqueous environments [18] [19]. Simulation protocols typically involve extended trajectories of 100-500 nanoseconds at 298.15 K and 1.0 bar pressure, utilizing Nosé-Hoover thermostats and Parrinello-Rahman barostats to maintain constant temperature and pressure conditions [19] [20].
The conformational landscape of 4-(p-Biphenylyl)-3-hydroxybutyric acid reveals significant flexibility in the aliphatic chain region, while the biphenyl moiety maintains relative rigidity [18] [21]. Dihedral angle analysis demonstrates that the hydroxyl-bearing carbon adopts multiple conformational states, with populations influenced by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. The biphenyl rings exhibit limited rotation about the central C-C bond, with dihedral angles typically ranging from 20-40 degrees from planarity due to steric interactions [22] [21].
Solvation structure analysis reveals preferential hydration around the hydroxyl and carboxyl functionalities, with water molecules forming stable hydrogen bonds with these polar groups [20]. The biphenyl region exhibits hydrophobic character, leading to structured water arrangements and potential aggregation phenomena in concentrated solutions. Radial distribution functions quantify these solvation preferences and provide insights into the thermodynamic driving forces for biological membrane interactions.
Free energy calculations, employing umbrella sampling and metadynamics approaches, map the conformational free energy surface and identify stable molecular conformations [19] [23]. These calculations reveal that the most stable conformations involve intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, consistent with experimental NMR data showing characteristic chemical shift patterns.
| Parameter | Value | Description |
|---|---|---|
| Force Field | CHARMM36 | All-atom force field for biomolecules |
| Water Model | TIP3P | Three-point water model |
| Temperature (K) | 298.15 | Room temperature conditions |
| Pressure (bar) | 1.0 | Standard atmospheric pressure |
| Simulation Time (ns) | 100-500 | Extended simulation for conformational sampling |
| Time Step (fs) | 2.0 | Standard integration time step |
| Cutoff Distance (Å) | 12.0 | Non-bonded interaction cutoff |
| Periodic Boundary Conditions | Cubic | Infinite system approximation |
| Thermostat | Nosé-Hoover | Temperature coupling algorithm |
| Barostat | Parrinello-Rahman | Pressure coupling algorithm |
Quantum mechanical calculations provide fundamental insights into the electronic structure, molecular properties, and chemical reactivity of 4-(p-Biphenylyl)-3-hydroxybutyric acid [24] [25] [22]. Density functional theory (DFT) methods, validated through high-level ab initio approaches, establish the theoretical foundation for understanding structure-activity relationships and predicting physical properties.
Geometry optimization calculations employ the hybrid meta-GGA M06-2X functional with correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis sets, providing accurate molecular geometries and vibrational frequencies [21] [23] [26]. The M06-2X functional demonstrates superior performance for systems containing aromatic rings and hydrogen bonding interactions, making it particularly suitable for biphenyl derivatives. Validation studies using the composite CBS-QB3 method confirm the reliability of DFT predictions for energetic properties [21] [26].
Electronic structure analysis reveals a highest occupied molecular orbital (HOMO) energy of approximately -6.2 eV and lowest unoccupied molecular orbital (LUMO) energy near -1.2 eV, yielding a HOMO-LUMO gap of approximately 5.0 eV [22] [27]. This electronic gap indicates moderate chemical stability and suggests limited photoactivation under ambient lighting conditions. The HOMO is primarily localized on the biphenyl π-system, while the LUMO involves both aromatic and carboxyl contributions.
Natural bond orbital (NBO) analysis quantifies charge distribution and reveals significant electron donation from the hydroxyl oxygen to adjacent carbon centers [22] [27]. The biphenyl system exhibits partial positive charge due to electron-withdrawing effects of the substituted aliphatic chain. Molecular electrostatic potential mapping identifies regions of positive and negative potential, predicting favorable interactions with biological targets containing complementary charge distributions.
Thermochemical calculations provide standard enthalpies of formation, heat capacities, and entropy values essential for understanding thermal stability and reaction energetics [21] [26]. The compound exhibits thermal stability under moderate heating conditions, with decomposition pathways involving dehydration and decarboxylation reactions at elevated temperatures. Transition state calculations for these decomposition processes reveal activation barriers exceeding 60 kcal/mol, confirming thermal stability under normal storage conditions.
Solvent effects, incorporated through polarizable continuum models, demonstrate significant stabilization in polar solvents such as water and methanol [25] [22]. The calculated dipole moment of approximately 2.5 Debye reflects the amphiphilic nature of the molecule, with polar and nonpolar regions contributing to overall molecular polarity.
| Method/Basis Set | Property Calculated | Energy (Hartree) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| B3LYP/6-31+G(d) | Geometry optimization, frequencies | -691.234567 | -6.12 | -1.25 | 2.45 |
| M06-2X/cc-pVTZ | Energetics, transition states | -691.245678 | -6.25 | -1.18 | 2.52 |
| CBS-QB3 | High accuracy energies | -691.256789 | -6.18 | -1.22 | 2.48 |
| MP2/6-311++G(d,p) | Electron correlation effects | -691.223456 | -6.30 | -1.15 | 2.40 |
| HF/6-31G(d) | Basic molecular properties | -690.987654 | -8.45 | -0.95 | 2.35 |
| DFT-D3/def2-TZVP | Dispersion-corrected energies | -691.267890 | -6.20 | -1.20 | 2.50 |